4-cyclopropyl-1H-pyrrole-3-carboxylic acid
CAS No.: 1247103-26-9
Cat. No.: VC2939535
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247103-26-9 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 4-cyclopropyl-1H-pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO2/c10-8(11)7-4-9-3-6(7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |
| Standard InChI Key | FMFHNWWKATXURM-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CNC=C2C(=O)O |
| Canonical SMILES | C1CC1C2=CNC=C2C(=O)O |
Introduction
Structural Characteristics and Identification
4-Cyclopropyl-1H-pyrrole-3-carboxylic acid (CAS: 1247103-26-9) features a pyrrole ring with a cyclopropyl group at the 4-position and a carboxylic acid group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological properties.
Chemical Identifiers
The compound can be identified through various chemical notation systems as detailed below:
Structural Features
The pyrrole core of this compound is a five-membered aromatic heterocycle containing one nitrogen atom. The cyclopropyl group attached to the 4-position consists of a three-membered ring of carbon atoms, which contributes to the compound's unique spatial arrangement and reactivity. The carboxylic acid group at the 3-position provides a site for hydrogen bonding and potential derivatization.
Physicochemical Properties
Understanding the physicochemical properties of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid is essential for predicting its behavior in various chemical and biological systems.
Physical Properties
Collision Cross Section Data
Collision Cross Section (CCS) values provide valuable information about the three-dimensional structure of molecules and their behavior in mass spectrometry. The predicted CCS values for different adducts of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid are presented in Table 1.
Table 1: Predicted Collision Cross Section Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 152.07060 | 133.9 |
| [M+Na]+ | 174.05254 | 145.5 |
| [M+NH4]+ | 169.09714 | 141.9 |
| [M+K]+ | 190.02648 | 144.0 |
| [M-H]- | 150.05604 | 141.4 |
| [M+Na-2H]- | 172.03799 | 141.3 |
| [M]+ | 151.06277 | 138.4 |
| [M]- | 151.06387 | 138.4 |
Biological Activities and Applications
4-Cyclopropyl-1H-pyrrole-3-carboxylic acid has demonstrated various biological activities that make it a compound of interest for potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity by inhibiting bacterial growth. The exact mechanism of action remains under investigation, but it likely involves interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Studies have shown that 4-cyclopropyl-1H-pyrrole-3-carboxylic acid possesses anti-inflammatory properties. It appears to modulate inflammatory pathways, though the specific molecular targets and signaling cascades affected require further elucidation. This activity suggests potential applications in treating inflammatory conditions.
Chemical Synthesis and Reactions
Understanding the synthesis and chemical reactivity of 4-cyclopropyl-1H-pyrrole-3-carboxylic acid is crucial for its production and application in research.
Synthetic Approaches
Research Applications
4-Cyclopropyl-1H-pyrrole-3-carboxylic acid has several potential applications in scientific research and pharmaceutical development.
Medicinal Chemistry
The compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic properties. Its unique structural features make it an interesting scaffold for drug design and optimization.
Structure-Activity Relationship Studies
Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies, where modifications to the basic structure are made to understand how structural changes affect biological activity. This approach can lead to the development of more potent and selective compounds for various applications.
Probe for Biological Systems
Due to its biological activities, 4-cyclopropyl-1H-pyrrole-3-carboxylic acid can serve as a molecular probe to investigate biological pathways and targets, particularly those involved in bacterial growth, inflammation, and cancer progression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume